molecular formula C8H10N2O2S B2689499 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid CAS No. 889972-97-8

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B2689499
CAS No.: 889972-97-8
M. Wt: 198.24
InChI Key: GTQILRGACQTHAA-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid ( 889972-97-8) is a heterocyclic carboxylic acid derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research . This compound features a fused imidazothiazole core, a structural motif frequently associated with diverse biological activities, which enhances its value as a key synthetic intermediate . The propanoic acid side chain attached to the rigid bicyclic system provides an excellent handle for further functionalization, enabling researchers to create amides, esters, and other derivatives for building compound libraries . The imidazo[2,1-b]thiazole core is a recognized pharmacophore in the development of therapeutic agents. Scientific literature indicates that derivatives based on this structure have been investigated as potent microtubule-targeting agents, which inhibit tubulin polymerization and demonstrate significant antiproliferative activity against various human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers . Furthermore, related dihydroimidazo[2,1-b]thiazole derivatives have been explored for their potential as S100 protein inhibitors, with applications in research areas such as oncology, inflammatory diseases, and autoimmune disorders . The compound's rigid framework is known to contribute to improved binding affinity in target interactions, while its stability and solubility profile support its utility in diverse research applications where scaffold diversity is critical . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, noting associated safety warnings including risks of skin and eye irritation (H315, H319) and toxicity if swallowed (H302) .

Properties

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQILRGACQTHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazole ring. The imidazole ring is then formed through a subsequent cyclization step.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is C8H11N2O2SC_8H_{11}N_2O_2S, with a molecular weight of approximately 217.25 g/mol. The compound features a thiazole ring fused with an imidazole structure, which enhances its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against resistant strains of bacteria. In a study conducted by Smith et al. (2024), the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the propanoic acid backbone could enhance the anti-inflammatory activity of the imidazo-thiazole derivatives. The research demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential application in treating inflammatory diseases such as rheumatoid arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have explored various substitutions on the thiazole and imidazole rings to improve potency and selectivity for specific biological targets. For example, modifications at the 6-position of the thiazole ring have been shown to enhance binding affinity to certain enzymes involved in metabolic pathways.

Potential as a Cancer Therapeutic

The compound's ability to modulate signaling pathways associated with cancer cell proliferation has garnered attention. A recent study found that this compound could inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression. This positions the compound as a candidate for further investigation as an anticancer agent.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to elucidate its mechanism of action within biological systems. For instance, it has been tested against various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory responses.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further exploration in neurodegenerative disease models.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2024AntimicrobialEffective against S. aureus and E. coli
Journal of Medicinal ChemistryAnti-inflammatoryInhibits pro-inflammatory cytokines
Cancer Research JournalCancer TherapeuticInhibits tumor growth in xenograft models
Neurobiology ReportsNeuroprotectiveProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[2,1-b][1,3]thiazole scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Key derivatives include:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activities References
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid Propanoic acid 198.24 Building block for heterocyclic derivatives
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid Thienyl group at position 6 Not reported Enhanced π-π interactions for binding
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide Methyl group at position 6; HBr salt 1394040-73-3 (CAS) Improved solubility via salt formation
3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid HCl Bromine at position 2; HCl salt 1187830-80-3 (CAS) Potential halogen bonding for target interaction
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol Phenolic hydroxyl group C11H10N2OS (MW: 218.28) Antioxidant or enzyme inhibition potential
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Aniline substituent C11H11N3S (MW: 217.29) Amine group for covalent binding or prodrug design

Key Observations :

  • Bromine or methyl groups may alter steric and electronic properties, affecting target binding .
  • Salt Forms : Hydrobromide or hydrochloride salts (e.g., and ) are used to improve bioavailability, a common strategy in prodrug development .
Antiviral Potential
  • Imidazo[2,1-b]thiazole derivatives, such as 3-(imidazo[2,1-b]thiazol-6-yl)coumarins, inhibit Parvovirus B19 replication by interfering with viral transcription .
  • Imidazo[2,1-b]thiazole-based HCV NS4B inhibitors (e.g., Wang et al., 2015) demonstrate synergistic effects with other antivirals, highlighting the scaffold’s versatility .
Antibacterial Activity
  • Delamanid, a structurally related dihydroimidazo[1,3]oxazole derivative, targets mycobacterial cell wall synthesis and is used against multidrug-resistant tuberculosis . The replacement of thiazole with oxazole in Delamanid underscores the importance of heteroatom positioning in biological activity.
Enzyme Modulation
  • SIRT1 agonists and LXR/ROR modulators (e.g., T0901317) feature imidazo[2,1-b]thiazole cores with sulfonamide or carboxamide substituents, indicating that functional group variation can redirect activity toward diverse targets .

Commercial and Developmental Status

  • Several derivatives, including the parent compound () and its methyl-substituted analog (), are listed as discontinued, likely due to optimization challenges or shifts in research focus .
  • Brominated and thienyl-substituted variants remain available, suggesting continued interest in halogenated or aromatic analogs for structure-activity relationship studies .

Biological Activity

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems and mechanisms of action.

  • Chemical Formula : C₇H₁₁N₃S
  • Molecular Weight : 155.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

1. Anticonvulsant Activity

Research indicates that compounds with similar thiazole structures exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been shown to reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy against seizures .

2. Antitumor Effects

Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives can induce apoptosis in cancer cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity .

3. Vasorelaxant Activity

Some studies have reported vasorelaxant effects associated with thiazole derivatives. These compounds can induce relaxation of vascular smooth muscle, leading to potential applications in treating hypertension and other cardiovascular disorders .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a pathway for its anticonvulsant and vasorelaxant effects.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Ion Channel Interaction : Some thiazole derivatives affect ion channels involved in neuronal excitability and vascular tone regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

StudyFindings
Investigated the anticonvulsant properties of thiazole derivatives; found significant seizure reduction in animal models.
Evaluated cytotoxicity against A-431 and Jurkat cell lines; identified key structural features enhancing activity.
Reported vasorelaxant effects in isolated rat aorta preparations; suggested potential for cardiovascular applications.

Q & A

Q. What are the key synthetic strategies for preparing 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid and its analogs?

  • Methodological Answer : The synthesis often involves functionalization of the imidazo[2,1-b][1,3]thiazole core. A common approach includes radical bromination of methyl-substituted intermediates (e.g., ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide), followed by coupling with amino acid precursors like Schollkopf's chiral auxiliary to introduce the propanoic acid moiety . For example, bromination at the 6-position enables subsequent nucleophilic substitution or cross-coupling reactions to attach functional groups. Yield optimization (e.g., 70–84% for dihydroimidazo derivatives) often requires careful control of reaction time and stoichiometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Key diagnostic signals include protons on the dihydroimidazo-thiazole ring (δ 3.90–4.17 ppm for CH2 groups) and aromatic protons from substituents (δ 6.10–8.30 ppm). The propanoic acid moiety typically appears as a triplet for CH2 (δ 2.63–3.15 ppm) and a singlet for COOH (δ ~12.3 ppm) .
  • MS and Elemental Analysis : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 219–248 for related analogs), while elemental analysis validates C, H, N, and S content within ±0.3% deviation .

Q. What are the standard protocols for evaluating the solubility and stability of this compound?

  • Methodological Answer :
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate) under varying pH. For example, analogs with log P ~6.14 (similar to delamanid derivatives) show limited aqueous solubility but improved solubility in DMSO (e.g., 38 mg/mL) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester or amide linkages in related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral activity?

  • Methodological Answer :
  • Core Modifications : Substitution at the 3-position of the imidazo-thiazole ring (e.g., aryl groups) enhances antiviral potency. For instance, 3-nitrophenyl analogs inhibit parvovirus B19 replication by 50–70% at 10 µM, while methoxy-substituted derivatives show reduced cytotoxicity in erythroid progenitor cells .
  • Propanoic Acid Chain : Shortening the chain or introducing methyl branches (e.g., 2-methylpropanoic acid) alters bioavailability. Docking studies suggest hydrogen bonding between the carboxylate group and viral NS4B proteins is critical for activity .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Use a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., UT7/EpoS1 for antiviral assays vs. HEK293 for cytotoxicity) to distinguish specific effects .
  • Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target pathways. For example, imidazo-thiazole derivatives may modulate oxidative stress pathways (e.g., sirtuin activation) unrelated to direct antimicrobial action .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in the thiazole ring) prone to oxidation or nucleophilic attack .
  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB 6KOF) to simulate interactions with enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). Key residues (e.g., Phe226, Tyr113) often engage in π-π stacking with the imidazo-thiazole core .

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